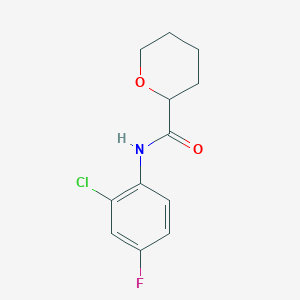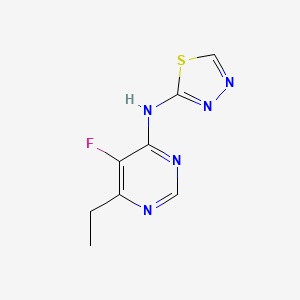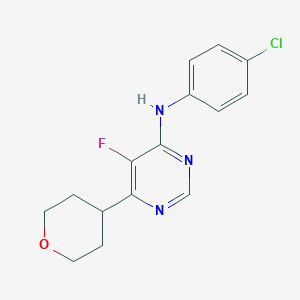![molecular formula C19H27BrN2O2S B15115296 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B15115296.png)
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a thiomorpholine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the thiomorpholine and oxane rings through nucleophilic substitution and cyclization reactions. The final step often involves the formation of the amide bond under mild conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is not fully understood but is believed to involve interactions with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiomorpholine and oxane rings could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)thiophene: Another brominated aromatic compound with applications in organic synthesis and material science.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide: A compound with a similar bromophenyl group but different heterocyclic rings.
Uniqueness
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is unique due to its combination of a bromophenyl group with both thiomorpholine and oxane rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H27BrN2O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide |
InChI |
InChI=1S/C19H27BrN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-11-24-12-8-19)22-9-13-25-14-10-22/h1-4H,5-15H2,(H,21,23) |
InChI Key |
PZEPNBMYXYIHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B15115215.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B15115217.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]benzonitrile](/img/structure/B15115222.png)


amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15115247.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15115291.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115304.png)
